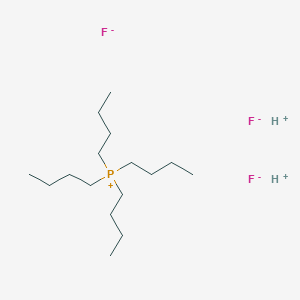

1-(3-Methylpyridin-2-yl)piperazine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(3-Methylpyridin-2-yl)piperazine derivatives involves multiple steps, including Claisen Schmidt condensation, cyclization, and Mannich’s reaction. One example includes the synthesis of novel derivatives through reactions beginning from specific furan and piperazine precursors, leading to products with potential antidepressant and antianxiety activities (J. Kumar et al., 2017). Microwave-assisted synthesis has also been used to create serotonin 5-HT3 receptor antagonists, showcasing the versatility of methods for synthesizing piperazine derivatives (R. Mahesh et al., 2004).

Molecular Structure Analysis

The crystal structure and molecular analysis of 1-(3-Methylpyridin-2-yl)piperazine derivatives have been examined, providing insights into their chemical behavior and potential for interaction with biological targets. For example, the hydrochloride salt of a related compound was analyzed for its crystal structure and Hirshfeld surface analysis (N. Ullah & H. Stoeckli-Evans, 2021).

Chemical Reactions and Properties

1-(3-Methylpyridin-2-yl)piperazine is a versatile intermediate for synthesizing various pharmacologically active molecules. It has been utilized in the creation of compounds with analgesic, anti-inflammatory, and antimicrobial activities. For instance, derivatives showing significant analgesic and anti-inflammatory activities have been synthesized, indicating the compound's utility in developing new therapeutics (E. Palaska et al., 1993).

Physical Properties Analysis

While specific studies on the physical properties of 1-(3-Methylpyridin-2-yl)piperazine itself were not found, the physical properties of piperazine derivatives are generally characterized by their solubility, melting points, and crystalline structures. These properties are crucial for determining the compound's applicability in various solvents and conditions, impacting its use in chemical syntheses and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of 1-(3-Methylpyridin-2-yl)piperazine derivatives, including reactivity and stability, enable their application in synthesizing a wide array of chemical compounds. Piperazine acts as a catalyst in some reactions, indicating its utility beyond being a mere reactant or intermediate. For example, piperazine has been used as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives, highlighting its role in facilitating chemical transformations (M. Yousefi et al., 2018).

Wissenschaftliche Forschungsanwendungen

Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized derivatives of 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones, which included compounds related to 1-(3-Methylpyridin-2-yl)piperazine. These compounds were found to exhibit antidepressant activities in albino mice, as well as significant antianxiety activity, suggesting potential applications in treating mood disorders (Kumar et al., 2017).

Anticancer Potential : Parveen et al. (2017) reported on the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, which are structurally related to 1-(3-Methylpyridin-2-yl)piperazine. Some of these compounds showed promising anti-proliferative activities against human breast cancer cell lines, suggesting their potential as anticancer agents (Parveen et al., 2017).

Antibacterial and Biofilm Inhibition : Mekky and Sanad (2020) synthesized bis(pyrazole-benzofuran) hybrids with a piperazine linker, which demonstrated strong antibacterial efficacies and effective biofilm inhibition activities against various bacterial strains, including MRSA and VRE. This research highlights the potential use of such compounds in addressing bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).

Antidiabetic Compounds : Le Bihan et al. (1999) identified piperazine derivatives, including those related to 1-(3-Methylpyridin-2-yl)piperazine, as new antidiabetic compounds. Their research focused on the synthesis and biological activity of various piperazine derivatives, finding some to be potent antidiabetic agents in a rat model of diabetes (Le Bihan et al., 1999).

Positron Emission Tomography (PET) Radiotracers : Abate et al. (2011) designed analogues of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a compound structurally similar to 1-(3-Methylpyridin-2-yl)piperazine, for potential use as PET radiotracers in oncology. This research aimed at creating analogues with reduced lipophilicity for better suitability in diagnostic applications (Abate et al., 2011).

Safety And Hazards

The safety data sheet for “1-(3-Methylpyridin-2-yl)piperazine” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Relevant Papers The relevant papers retrieved provide additional information on the properties and applications of "1-(3-Methylpyridin-2-yl)piperazine" . They include peer-reviewed articles, technical documents, and more .

Eigenschaften

IUPAC Name |

1-(3-methylpyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBVRZMTWMATNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920622 | |

| Record name | 1-(3-Methylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylpyridin-2-yl)piperazine | |

CAS RN |

111960-11-3, 104396-10-3 | |

| Record name | 1-(3-Methylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Methyl-2-pyridinyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 111960-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)

![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)

![2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)